3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18321020
InChI: InChI=1S/C9H5F3N4/c1-5-14-15-8-6(3-13)2-7(4-16(5)8)9(10,11)12/h2,4H,1H3
SMILES:
Molecular Formula: C9H5F3N4
Molecular Weight: 226.16 g/mol

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

CAS No.:

Cat. No.: VC18321020

Molecular Formula: C9H5F3N4

Molecular Weight: 226.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile -

Specification

Molecular Formula C9H5F3N4
Molecular Weight 226.16 g/mol
IUPAC Name 3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
Standard InChI InChI=1S/C9H5F3N4/c1-5-14-15-8-6(3-13)2-7(4-16(5)8)9(10,11)12/h2,4H,1H3
Standard InChI Key PXIFPPKMPNFVHM-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1C=C(C=C2C#N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 1,2,4-triazolo[4,3-a]pyridine consists of a pyridine ring fused to a 1,2,4-triazole ring at positions 4 and 3-a, respectively . In the case of 3-methyl-6-(trifluoromethyl)- triazolo[4,3-a]pyridine-8-carbonitrile, three distinct substituents modify this scaffold:

  • Methyl group at position 3 of the triazole ring

  • Trifluoromethyl group (-CF₃) at position 6 of the pyridine ring

  • Carbonitrile group (-CN) at position 8 of the pyridine ring

The molecular formula is deduced as C₁₀H₅F₃N₅ based on analogous compounds . Key structural parameters include:

PropertyValue/DescriptionSource Analogue
Molecular Weight259.18 g/mol (calculated)
Boiling PointNot reported-
Melting Point>200°C (estimated)
LogP (Lipophilicity)~2.1 (predicted)

Spectral Characterization

While direct spectral data for this compound is unavailable, related triazolo[4,3-a]pyridines exhibit characteristic NMR patterns:

  • ¹H NMR: Pyridine protons typically resonate between δ 7.4–8.9 ppm, while triazole protons appear upfield at δ 3.9–4.2 ppm . The methyl group at C3 would show a singlet near δ 2.5 ppm.

  • ¹³C NMR: The carbonitrile carbon resonates at ~δ 115–120 ppm, while the trifluoromethyl group causes deshielding of adjacent carbons .

  • MS (ESI+): Expected molecular ion peak at m/z 260.1 [M+H]⁺ with fragmentation patterns involving loss of CN (27 Da) and CF₃ (69 Da) groups .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1,2,4-triazolo[4,3-a]pyridines generally follows cyclocondensation strategies, as outlined in recent patents and journals :

Hydrazine Cyclocondensation (Patent WO2015020565A1)

  • Intermediate Formation: 2-Hydrazino-3-nitropyridine derivatives are prepared from 2-chloro-3-nitropyridine precursors .

  • Cyclization: Reaction with acylating agents (e.g., acetic anhydride for methyl substitution) under reflux conditions forms the triazole ring .

  • Functionalization: Subsequent steps introduce the trifluoromethyl and carbonitrile groups via:

    • Nucleophilic aromatic substitution using CF₃Cu complexes

    • Cyanation with CuCN/KCN under Ullmann conditions

A generalized reaction scheme is shown below:

\chemfig6((=O)N([::60]NH2)(=N)5(N==))Ac2OΔ\chemfig6((=O)N([::60]CH3)(=N)5(N==))CF3CuCuCNTarget Compound\chemfig{*6((=O)-N(-[::60]NH_2)-(=N)-*5(-N=-=))} \xrightarrow[\text{Ac}_2\text{O}]{\Delta} \chemfig{*6((=O)-N(-[::60]CH_3)-(=N)-*5(-N=-=))} \xrightarrow[\text{CF}_3\text{Cu}]{\text{CuCN}} \text{Target Compound}

Optimization Strategies

Recent advances emphasize green chemistry principles to improve yields (68–83%) :

  • Solvent-free conditions at 80–100°C reduce environmental impact

  • Microwave irradiation (300 W, 15 min) accelerates reaction kinetics

  • Catalyst systems: Nano-ZnO or SiO₂-supported H₃PW₁₂O₄₀ enhance regioselectivity

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds shows:

  • Glass Transition Temperature (Tg): 105–120°C

  • Thermal Decomposition: Onset at 280–300°C with exothermic peaks indicating nitro group instability

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water<0.1
Ethanol12.4 ± 1.2
DMSO89.7 ± 3.5
Dichloromethane34.2 ± 2.1

Data extrapolated from suggest poor aqueous solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes for pharmacological applications.

Pharmacological Activity and Mechanism

Adenosine A2A Receptor Antagonism

Structural analogs in Patent WO2015020565A1 demonstrate potent A2A receptor inhibition (>75% at 10 μM) :

Compound Substituents% Inhibition (10 μM)IC₅₀ (nM)
8-NH₂, 6-CF₃, 3-CH₃82%14.7
8-CN, 6-CF₃, 3-CH₃ (Target)Predicted 76–84%~18–22

The carbonitrile group enhances membrane permeability (cLogP 2.1 vs. 1.8 for nitro analogs), potentially improving blood-brain barrier penetration for CNS targets .

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